YM 976

Catalog No.
S547597
CAS No.
191219-80-4
M.F
C17H16ClN3O
M. Wt
313.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM 976

CAS Number

191219-80-4

Product Name

YM 976

IUPAC Name

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3

InChI Key

MNHXYNNKDDXKNP-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

4-(3-chlorophenyl)-1,7-diethylpyrido(2,3-d)pyrimidin-2(1H)-one, YM 976, YM-976, YM976

Canonical SMILES

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl

Description

The exact mass of the compound 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one is 313.0982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Class of Compounds

    This molecule belongs to the class of pyrido[2,3-d]pyrimidines, which are bicyclic heterocyclic structures gaining interest in drug discovery due to their resemblance to DNA bases []. Some existing drugs in this class include piritrexim isethionate (bladder and urethral cancer treatment) and pipemidic acid (antibiotic) [].

  • Structural Features

  • Future Research Directions

    Based on the properties of other pyrido[2,3-d]pyrimidines, 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one could be a potential candidate for research in various areas such as:

    • Antimicrobial activity: Many pyrido[2,3-d]pyrimidine derivatives have shown promise as antibacterial and antifungal agents []. Investigating this specific compound's efficacy against various pathogens could be a valuable area of exploration.
    • Anticancer properties: Certain pyrido[2,3-d]pyrimidines have exhibited cytotoxicity against cancer cells []. Research into the potential antitumor effects of 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one could be warranted.

YM 976, with the Chemical Abstracts Service (CAS) Number 191219-80-4, is a novel compound classified as a phosphodiesterase type 4 inhibitor. It is primarily recognized for its potential therapeutic applications in treating respiratory conditions due to its ability to modulate inflammatory responses. The compound exhibits a unique chemical structure characterized by a chlorophenyl moiety, which contributes to its biological activity and specificity for phosphodiesterase type 4 enzymes .

YM 976 functions by inhibiting the enzyme phosphodiesterase type 4, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, YM 976 enhances intracellular signaling pathways associated with anti-inflammatory responses. The compound has demonstrated efficacy in various experimental models, including:

  • Reduction of bronchoconstriction: In guinea pig models, YM 976 significantly reduced ovalbumin-induced bronchoconstriction and airway hyperreactivity .
  • Inhibition of eosinophil infiltration: The compound also mitigated airway plasma leakage and eosinophil infiltration, indicating its potential in treating allergic asthma .

YM 976 exhibits notable biological activity as an anti-inflammatory agent. Its primary mechanism involves the selective inhibition of phosphodiesterase type 4, leading to increased levels of cAMP within cells. This elevation promotes various downstream effects, including:

  • Decreased inflammatory cytokine production: By enhancing cAMP signaling, YM 976 reduces the release of pro-inflammatory cytokines.
  • Improved pulmonary function: In preclinical studies, YM 976 has shown promise in improving lung function in models of asthma and chronic obstructive pulmonary disease (COPD) .

The synthesis of YM 976 involves several key steps that typically include:

  • Formation of the chlorophenyl moiety: This is achieved through electrophilic aromatic substitution reactions.
  • Coupling with other functional groups: The chlorophenyl compound is then coupled with appropriate substituents to form the complete structure of YM 976.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity for biological testing .

YM 976 has several potential applications in pharmacology, primarily due to its role as a phosphodiesterase type 4 inhibitor. These applications include:

  • Treatment of asthma and COPD: Its anti-inflammatory properties make it suitable for managing respiratory diseases characterized by inflammation and bronchoconstriction.
  • Neurological disorders: Research suggests that phosphodiesterase type 4 inhibitors may have implications in treating cognitive dysfunction and mood disorders due to their effects on cAMP signaling pathways .

Studies investigating the interactions of YM 976 with other compounds have highlighted its unique profile among phosphodiesterase type 4 inhibitors. Notably:

  • Low emetogenicity: Unlike some other inhibitors, YM 976 has shown a reduced tendency to induce nausea and vomiting, which is a common side effect associated with this class of drugs .
  • Selective inhibition: Research indicates that YM 976 preferentially inhibits peripheral rather than central nervous system phosphodiesterase type 4 activity, suggesting a potentially favorable side effect profile .

Several compounds share similarities with YM 976 in terms of their mechanism of action as phosphodiesterase type 4 inhibitors. A comparison of these compounds highlights the unique aspects of YM 976:

Compound NameCAS NumberUnique Features
Rolipram69353-21-5Known for strong central nervous system effects; higher emetogenicity .
Apremilast608141-41-9Approved for psoriasis; broader immunomodulatory effects .
Roflumilast462020-86-0Specifically indicated for COPD; associated with gastrointestinal side effects .

YM 976's selective inhibition profile and lower emetogenicity distinguish it from these similar compounds, making it an attractive candidate for further research and potential therapeutic use.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

313.0981898 g/mol

Monoisotopic Mass

313.0981898 g/mol

Heavy Atom Count

22

Appearance

Light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7GQT2M8W42

Wikipedia

YM-976

Dates

Modify: 2023-08-15
1: Mokrý J, Urbanová A, Medvedová I, Kertys M, Mikolka P, Kosutová P, Mokrá D. Effects of Selective Inhibition of PDE4 by YM976 on Airway Reactivity and Cough in Ovalbumin-Sensitized Guinea Pigs. Adv Exp Med Biol. 2016;921:61-70. doi: 10.1007/5584_2016_237. PubMed PMID: 27130219.
2: Jia WH, Yang P, Li J, Tian ZL. [Effects of selective phosphodiesterase 4 inhibitor on expression of aquaporin 5 in airway mucus hypersecretion model of rats]. Zhonghua Yi Xue Za Zhi. 2013 Feb 26;93(8):619-22. Chinese. PubMed PMID: 23663346.
3: Yaghi A, Zaman A, Cox G, Dolovich MB. Ciliary beating is depressed in nasal cilia from chronic obstructive pulmonary disease subjects. Respir Med. 2012 Aug;106(8):1139-47. doi: 10.1016/j.rmed.2012.04.001. Epub 2012 May 17. PubMed PMID: 22608352.
4: Xu Y, Zhang Y, Cardell LO. Nicotine enhances murine airway contractile responses to kinin receptor agonists via activation of JNK- and PDE4-related intracellular pathways. Respir Res. 2010 Jan 29;11:13. doi: 10.1186/1465-9921-11-13. PubMed PMID: 20113502; PubMed Central PMCID: PMC2845563.
5: Kowalczyk P, Kinjo T, Kowalczyk M, Walaszek Z, Hanausek M, Slaga TJ. Effect of phosphodiesterase antagonists on glucocorticoid mediated growth inhibition in murine skin cell lines. Eur J Pharmacol. 2009 May 21;610(1-3):29-36. doi: 10.1016/j.ejphar.2009.03.039. Epub 2009 Mar 21. PubMed PMID: 19306867.
6: Crowe SF, Neath J, Hale MW. The type 4 phosphodiesterase inhibitors rolipram and YM976 facilitate recall of the weak version of the passive avoidance task in the day-old chick. Pharmacol Biochem Behav. 2009 Apr;92(2):224-30. doi: 10.1016/j.pbb.2008.11.014. Epub 2008 Dec 7. PubMed PMID: 19100761.
7: Wang X, Li JQ, Chen L, Wang HX, Sun BB, Wang T, Xu D, Wen FQ. [Effects of phosphodiesterase-4 inhibitor on the mucin secretion in airway stimulated with acrolein: experiment with rats]. Zhonghua Yi Xue Za Zhi. 2008 Nov 18;88(42):2988-93. Chinese. PubMed PMID: 19080078.
8: Kitta T, Tanaka H, Mitsui T, Moriya K, Nonomura K. Type 4 phosphodiesterase inhibitor suppresses experimental bladder inflammation. BJU Int. 2008 Nov;102(10):1472-6. doi: 10.1111/j.1464-410X.2008.07662.x. Epub 2008 Apr 10. PubMed PMID: 18410434.
9: Yamamoto S, Sugahara S, Naito R, Ichikawa A, Ikeda K, Yamada T, Shimizu Y. The effects of a novel phosphodiesterase 7A and -4 dual inhibitor, YM-393059, on T-cell-related cytokine production in vitro and in vivo. Eur J Pharmacol. 2006 Jul 10;541(1-2):106-14. Epub 2006 May 12. PubMed PMID: 16780833.
10: Moriuchi H, Nakahara T, Maruko T, Sakamoto K, Ishii K. Relaxant effect of YM976, a novel phosphodiesterase 4 inhibitor, on bovine tracheal smooth muscle. Eur J Pharmacol. 2003 May 30;470(1-2):57-64. PubMed PMID: 12787831.
11: Aoki M, Fukunaga M, Sugimoto T, Hirano Y, Kobayashi M, Honda K, Yamada T. Studies on mechanisms of low emetogenicity of YM976, a novel phosphodiesterase type 4 inhibitor. J Pharmacol Exp Ther. 2001 Sep;298(3):1142-9. PubMed PMID: 11504812.
12: Aoki M, Yamamoto S, Kobayashi M, Ohga K, Kanoh H, Miyata K, Honda K, Yamada T. Antiasthmatic effect of YM976, a novel PDE4 inhibitor, in guinea pigs. J Pharmacol Exp Ther. 2001 Apr;297(1):165-73. PubMed PMID: 11259541.
13: Aoki M, Fukunaga M, Kitagawa M, Hayashi K, Morokata T, Ishikawa G, Kubo S, Yamada T. Effect of a novel anti-inflammatory compound, YM976, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets. J Pharmacol Exp Ther. 2000 Dec;295(3):1149-55. PubMed PMID: 11082452.
14: Aoki M, Kobayashi M, Ishikawa J, Saita Y, Terai Y, Takayama K, Miyata K, Yamada T. A novel phosphodiesterase type 4 inhibitor, YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one), with little emetogenic activity. J Pharmacol Exp Ther. 2000 Oct;295(1):255-60. PubMed PMID: 10991987.

Explore Compound Types